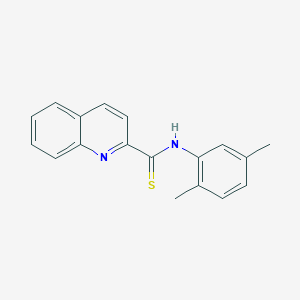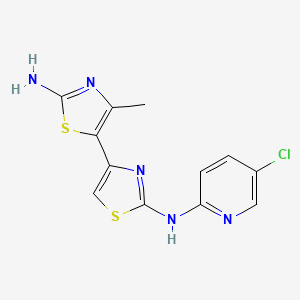![molecular formula C15H11ClF3NO3 B5710563 2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5710563.png)
2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide, also known as TFMPA, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has shown promise in various fields of research, including neuroscience, pharmacology, and cell biology. In
Mecanismo De Acción
2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide is an antagonist of the glutamate receptor, specifically the AMPA receptor. The AMPA receptor is a type of ionotropic glutamate receptor that mediates fast synaptic transmission in the brain. This compound binds to the AMPA receptor and blocks the binding of glutamate, thus inhibiting the receptor's activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can block the activity of the AMPA receptor in a dose-dependent manner. In vivo studies have shown that this compound can inhibit the excitotoxicity induced by excessive glutamate release in the brain. This compound has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide has several advantages for use in lab experiments. It is a highly specific and potent antagonist of the AMPA receptor, and it has been extensively studied in various scientific research applications. However, there are also some limitations to its use. This compound has a short half-life and is rapidly metabolized in vivo, which can limit its effectiveness in certain experiments. Additionally, this compound is relatively expensive compared to other glutamate receptor antagonists.
Direcciones Futuras
There are several future directions for the study of 2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide. One potential area of research is the development of more potent and selective AMPA receptor antagonists. Another area of research is the investigation of the role of AMPA receptors in various neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Additionally, the use of this compound in combination with other drugs or therapies may have synergistic effects and could be explored in future studies.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promise in various fields of scientific research. Its ability to block the activity of the AMPA receptor has made it a valuable tool for investigating the function of glutamate receptors in the brain. While there are some limitations to its use, this compound remains an important compound for the study of neuroscience, pharmacology, and cell biology. Further research is needed to fully understand the potential of this compound in these fields and to develop new and more effective glutamate receptor antagonists.
Métodos De Síntesis
2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide can be synthesized using a variety of methods, including the reaction of 4-chlorophenol with 4-trifluoromethoxyphenylacetic acid in the presence of a coupling reagent. Another method involves the reaction of 4-chlorophenol with 4-trifluoromethoxyphenylacetyl chloride in the presence of a base. The resulting compound can be purified using various techniques, such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide has been used in various scientific research applications, including neuroscience, pharmacology, and cell biology. In neuroscience, this compound has been used to study the function of glutamate receptors in the brain. In pharmacology, this compound has been used to investigate the effects of various drugs on glutamate receptors. In cell biology, this compound has been used to study the role of glutamate receptors in cellular signaling pathways.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO3/c16-10-1-5-12(6-2-10)22-9-14(21)20-11-3-7-13(8-4-11)23-15(17,18)19/h1-8H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAZHOZHGDETRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5710483.png)
![5-[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5710484.png)
![N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5710490.png)
![[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]2-propyn-1-ylcyanamide](/img/structure/B5710494.png)


![2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide](/img/structure/B5710535.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3,5-dimethylbenzamide](/img/structure/B5710539.png)




![N-[4-(dimethylamino)phenyl]-3-nitrobenzamide](/img/structure/B5710590.png)
![3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5710595.png)